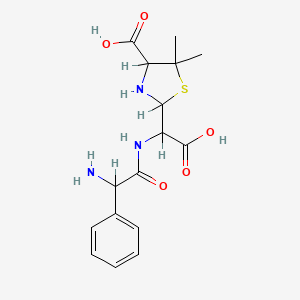

Ampicillinoic acid

Übersicht

Beschreibung

(4S)-2-((®-2-Amino-2-phenylacetamido)(carboxy)-methyl)-5,5-dimethylthiazolidine-4-carboxylic acid is a complex organic compound with a unique structure that includes a thiazolidine ring, an amino acid moiety, and a phenylacetamido group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-2-((®-2-Amino-2-phenylacetamido)(carboxy)-methyl)-5,5-dimethylthiazolidine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazolidine ring, the introduction of the phenylacetamido group, and the incorporation of the amino acid moiety. Common reagents used in these reactions include thionyl chloride, phenylacetic acid, and various protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Formation via β-Lactamase Hydrolysis

Ampicillinoic acid is primarily formed through the enzymatic hydrolysis of ampicillin by β-lactamases like TEM-1. This reaction involves cleavage of the β-lactam ring, a critical step in bacterial resistance mechanisms.

-

Catalytic Mechanism : TEM-1 β-lactamase catalyzes the hydrolysis of ampicillin to produce ampilloic acid (this compound) as a secondary reaction product . The process includes a slow conversion of the primary hydrolysis product into this compound.

-

Metal Ion Effects :

-

Kinetic Analysis : Full catalytic progress curves reveal the temporal progression of ampicillin to ampilloic acid, with mass spectrometry confirming the product’s identity .

| Reaction Parameters | Details |

|---|---|

| Enzyme | TEM-1 β-lactamase |

| Metal Ions | Ni(II), Cd(II) (enhancers); Hg(II) (inhibitor) |

| Product | Ampilloic acid (this compound) |

Oligomerization Reactions

This compound and its precursors (e.g., sodium ampicillin) can undergo oligomerization in aqueous solutions, particularly under destabilizing conditions.

-

Mechanism : Sodium ampicillin in aqueous solutions reacts to form oligomeric products, likely involving this compound as a building block .

-

Conditions : The reaction proceeds in neutral or alkaline environments, with pH and temperature influencing the extent of oligomerization .

Chemical Stability and Degradation

This compound’s stability depends on solubility, pH, and temperature.

-

Solubility : While specific data for this compound is limited, its structure (a thiazolidineacetic acid derivative ) suggests moderate solubility in polar solvents.

-

pH Sensitivity : β-lactam antibiotics like ampicillin degrade faster at extreme pH values. For this compound, acidic or basic conditions may accelerate hydrolysis or rearrangement .

-

Thermal Stability : No direct data is available, but related β-lactams typically degrade upon prolonged heating, forming inactive byproducts .

| Stability Factors | Impact |

|---|---|

| pH | Neutral conditions favor stability; extremes promote degradation |

| Temperature | Elevated temperatures may accelerate breakdown |

Research Findings

-

β-Lactamase Inhibition : Hg(II) and Ni(II) exhibit contrasting effects on TEM-1 activity, with Hg(II) being a potent inhibitor .

-

Toxicity Neutralization : Ampicillin can neutralize metal ion toxicity in E. coli by complexation, suggesting potential applications in mitigating environmental or biological contamination .

-

Structural Analysis : this compound’s structure (C₁₆H₂₁N₃O₅S) includes a thiazolidine ring system, which may influence its reactivity and stability .

Wissenschaftliche Forschungsanwendungen

Enzyme Activity Studies

Ampicillinoic acid is used extensively in synthetic biology to study enzyme activities, particularly in the context of antibiotic degradation. For instance, it has been utilized in vesicle systems where β-lactamase enzymes hydrolyze ampicillin to produce this compound. This process aids in understanding enzyme kinetics and substrate interactions within artificial cellular environments .

Antibiotic Resistance Research

Research involving this compound has highlighted its role in studying antibiotic resistance mechanisms. The conversion of ampicillin to this compound is crucial for understanding how bacteria develop resistance to β-lactam antibiotics. Studies have shown that the presence of this compound can influence the resistance profiles of various bacterial strains, providing insights into microbial adaptations .

Drug Development and Testing

This compound serves as a valuable compound in drug formulation and testing protocols. Its properties allow researchers to assess the efficacy of new antibiotics against resistant strains by comparing their activity with that of this compound. This application is vital for developing next-generation antibiotics that can overcome existing resistance mechanisms .

Controlled Release Systems

Recent advancements have explored using ampipillinoic acid in controlled drug delivery systems. Its amphiphilic nature enables it to be incorporated into polymer matrices, facilitating targeted delivery and sustained release of therapeutic agents. This application is particularly promising for treating infections caused by resistant bacteria .

Case Study: Vesicle Systems for Enzyme Encapsulation

Research conducted by Elani et al. (2013) demonstrated the use of artificial vesicles encapsulating β-lactamase enzymes to produce this compound from ampicillin effectively. This study provided insights into optimizing reaction conditions for enhanced enzyme activity and product yield, showcasing the potential for biotechnological applications in drug development .

Case Study: Antibiotic Resistance Profiles

A study examining oral microbiota revealed that the conversion rates of ampicillin to this compound could impact resistance patterns among bacterial populations in children. This research emphasized the importance of monitoring such biochemical transformations in clinical settings to better understand antibiotic resistance dynamics .

Wirkmechanismus

The mechanism of action of (4S)-2-((®-2-Amino-2-phenylacetamido)(carboxy)-methyl)-5,5-dimethylthiazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of protein-protein interactions, or modulation of cellular signaling cascades.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a fluorine atom replacing the chlorine group in ketamine.

Cresol: A group of aromatic organic compounds that are widely occurring phenols.

Uniqueness

(4S)-2-((®-2-Amino-2-phenylacetamido)(carboxy)-methyl)-5,5-dimethylthiazolidine-4-carboxylic acid is unique due to its combination of a thiazolidine ring, an amino acid moiety, and a phenylacetamido group. This structure provides distinct chemical and biological properties that differentiate it from other similar compounds.

Eigenschaften

IUPAC Name |

2-[[(2-amino-2-phenylacetyl)amino]-carboxymethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O5S/c1-16(2)11(15(23)24)19-13(25-16)10(14(21)22)18-12(20)9(17)8-6-4-3-5-7-8/h3-7,9-11,13,19H,17H2,1-2H3,(H,18,20)(H,21,22)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDAWOPKDXRJNHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NC(S1)C(C(=O)O)NC(=O)C(C2=CC=CC=C2)N)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80972933 | |

| Record name | 2-{[(2-Amino-1-hydroxy-2-phenylethylidene)amino](carboxy)methyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80972933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57457-66-6 | |

| Record name | Ampicillinoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057457666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[(2-Amino-1-hydroxy-2-phenylethylidene)amino](carboxy)methyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80972933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.